molecular formula C16H15F3N2O5 B11483948 methyl 3,3,3-trifluoro-N-[(furan-2-ylmethyl)carbamoyl]-2-phenoxyalaninate

methyl 3,3,3-trifluoro-N-[(furan-2-ylmethyl)carbamoyl]-2-phenoxyalaninate

Cat. No.: B11483948
M. Wt: 372.30 g/mol
InChI Key: JFJDMUFVEACCFT-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-N-[(furan-2-ylmethyl)carbamoyl]-2-phenoxyalaninate is a complex organic compound that features a trifluoromethyl group, a furan ring, and a phenoxyalaninate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,3,3-trifluoro-N-[(furan-2-ylmethyl)carbamoyl]-2-phenoxyalaninate typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the use of hexafluoropropene-1,2-oxide (HFPO) as a starting material . This intermediate can then undergo various reactions, including nucleophilic substitution and coupling reactions, to introduce the furan and phenoxyalaninate groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-N-[(furan-2-ylmethyl)carbamoyl]-2-phenoxyalaninate can undergo several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions.

    Substitution: The phenoxyalaninate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the trifluoromethyl group can yield difluoromethyl derivatives.

Scientific Research Applications

Methyl 3,3,3-trifluoro-N-[(furan-2-ylmethyl)carbamoyl]-2-phenoxyalaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-N-[(furan-2-ylmethyl)carbamoyl]-2-phenoxyalaninate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the furan and phenoxyalaninate moieties can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-N-[(furan-2-ylmethyl)carbamoyl]-2-phenoxyalaninate is unique due to the combination of its trifluoromethyl group, furan ring, and phenoxyalaninate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15F3N2O5

Molecular Weight

372.30 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-(furan-2-ylmethylcarbamoylamino)-2-phenoxypropanoate

InChI

InChI=1S/C16H15F3N2O5/c1-24-13(22)15(16(17,18)19,26-11-6-3-2-4-7-11)21-14(23)20-10-12-8-5-9-25-12/h2-9H,10H2,1H3,(H2,20,21,23)

InChI Key

JFJDMUFVEACCFT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)(NC(=O)NCC1=CC=CO1)OC2=CC=CC=C2

Origin of Product

United States

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